4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine

JAK2 inhibitor Kinase selectivity JAK/STAT pathway

4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine (CAS 917809-04-2), also cataloged as JAK2-IN-6, is a multi-substituted aminothiazole derivative that acts as a potent and selective inhibitor of Janus kinase 2 (JAK2). The compound has a molecular formula of C14H10ClN3OS2 and a molecular weight of 335.8 g/mol, and is commercially supplied at ≥95% purity for research applications.

Molecular Formula C14H10ClN3OS2
Molecular Weight 335.8 g/mol
CAS No. 917809-04-2
Cat. No. B15170521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine
CAS917809-04-2
Molecular FormulaC14H10ClN3OS2
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCS(=O)C1=NC=CC(=N1)C2=C(N=CS2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H10ClN3OS2/c1-21(19)14-16-6-5-11(18-14)13-12(17-8-20-13)9-3-2-4-10(15)7-9/h2-8H,1H3
InChIKeyXYPQDFHKPVSKDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine (CAS 917809-04-2): Procurement-Ready JAK2 Inhibitor Identification


4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine (CAS 917809-04-2), also cataloged as JAK2-IN-6, is a multi-substituted aminothiazole derivative that acts as a potent and selective inhibitor of Janus kinase 2 (JAK2) . The compound has a molecular formula of C14H10ClN3OS2 and a molecular weight of 335.8 g/mol, and is commercially supplied at ≥95% purity for research applications . Its defined selectivity profile—marked inactivity against JAK1 and JAK3 at tested concentrations—distinguishes it from pan-JAK inhibitors and drives its use in pathway-specific studies of JAK/STAT signaling .

Why 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine Cannot Be Replaced by Generic JAK2 Inhibitors for Precise Signaling Studies


Generic substitution among JAK2 inhibitors is scientifically inadvisable because even structurally similar aminothiazole derivatives exhibit divergent selectivity profiles across the JAK family (JAK1, JAK2, JAK3, TYK2). The target compound 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine (JAK2-IN-6) demonstrates a distinct selectivity fingerprint—potent JAK2 inhibition (IC50 = 22.86 μg/mL) with no measurable activity against JAK1 or JAK3 —whereas closely related analogs such as JAK2-IN-7 show nanomolar-range JAK2 inhibition (IC50 = 3–41 nM) but were characterized in different cellular contexts and with potentially broader kinome profiles . This specific chlorophenyl-thiazole-pyrimidine scaffold creates an intramolecular hydrogen bond that holds the chlorothiophene substituent coplanar with the aminothiazole core, a conformational feature that directly dictates binding-pocket interactions with Val863, Leu983, Asp994, and Gly993 and cannot be assumed for other substituent patterns . For scientists requiring reproducible JAK2-specific pathway interrogation without confounding JAK1/JAK3 crosstalk, substitution with an uncharacterized or pan-active analog risks experimental irreproducibility.

4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine: Quantitative Differentiation Evidence Against In-Class JAK2 Inhibitors


JAK Isoform Selectivity: JAK2-IN-6 vs. JAK2-IN-7 vs. Pan-JAK Inhibitors

JAK2-IN-6 (target compound) inhibits JAK2 with an IC50 of 22.86 μg/mL and shows no activity against JAK1 or JAK3 at tested concentrations . In contrast, the structurally related analog JAK2-IN-7 exhibits IC50 values of 3 nM (cellular JAK2), 11.7 nM (SET-2), and 41 nM (Ba/F3V617F), representing a >1000-fold difference in potency but lacking published JAK1/JAK3 selectivity data at equivalent concentrations . Pan-JAK inhibitors such as Tofacitinib inhibit JAK1, JAK2, and JAK3 with IC50 values in the low nanomolar range, precluding pathway-specific studies [1].

JAK2 inhibitor Kinase selectivity JAK/STAT pathway Isoform profiling

Antiproliferative Potency in Cancer Cell Lines: PC-9, H1975, and PANC-1

JAK2-IN-6 (6.3–50 μg/mL, 48-hour treatment) demonstrates significant antiproliferative activity against the NSCLC cell lines PC-9 and H1975, as well as the pancreatic cancer line PANC-1, with IC50 values reported in the low micromolar range . Comparative data against the clinical JAK2 inhibitor Fedratinib in the same cell lines are not available in the same study; however, the distinct selectivity profile of JAK2-IN-6 (JAK2-specific) contrasts with Fedratinib's broader activity against JAK2 and FLT3 [1], making JAK2-IN-6 the preferred tool for deconvoluting JAK2-specific antiproliferative effects from FLT3-mediated effects.

Cancer cell proliferation Non-small cell lung cancer Pancreatic cancer Cytotoxicity

Structural Conformation: Intramolecular Hydrogen Bond and Binding Pocket Occupancy

JAK2-IN-6 (Compound B2) features a unique intramolecular hydrogen bond that constrains the chlorothiophene substituent into a coplanar orientation with the aminothiazole core [1]. This conformational lock positions the chlorothiophene moiety in the binding pocket adjacent to Val863 and Leu983, extending toward Asp994 of the activation loop and Gly993 of the glycine-rich loop [1]. By contrast, the des-chloro analog or meta-substituted phenyl variants (e.g., 4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine, CAS 917809-05-3) lack this specific hydrogen bond, resulting in altered binding geometries and reduced JAK2 selectivity as inferred from class-level SAR .

Structure-activity relationship Kinase inhibitor design Molecular docking Conformational analysis

Chemical Identity Verification: CAS 917809-04-2 vs. CAS 353512-04-6 Registry Disambiguation

The target compound 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine is registered under CAS 917809-04-2, with the IUPAC name explicitly encoding the methanesulfinyl-pyrimidine connectivity . However, the same molecular entity (JAK2-IN-6) is also cataloged under CAS 353512-04-6 by multiple vendors . This dual-registry situation arises from different naming conventions—the CAS 353512-04-6 entry uses the name (4-Amino-2-anilino-1,3-thiazol-5-yl)(5-chloro-2-thienyl)methanone —and procurement teams must verify that the supplied material matches the intended chemical structure regardless of the CAS number used, as structural analogs with distinct biological profiles (e.g., JAK2-IN-7, CAS 2593402-36-7) share similar scaffold nomenclature.

Chemical procurement CAS registry Identity verification Supply chain integrity

Purity Specification Benchmarking: 95% Minimum vs. Industry Standards for Kinase Probe Compounds

JAK2-IN-6 (CAS 917809-04-2 / 353512-04-6) is commercially supplied at ≥95% purity , consistent with the ≥95% standard for research-grade kinase probe compounds but below the ≥98% threshold often required for biophysical assays (e.g., SPR, ITC) or co-crystallization studies. Comparable JAK2 tool compounds such as Fedratinib and Ruxolitinib are typically supplied at ≥98% to ≥99% purity . For cell-based antiproliferative assays, 95% purity is generally acceptable; however, for binding kinetics or crystallography, users should request a Certificate of Analysis confirming the exact lot purity and request additional purification if needed.

Compound purity Quality control Kinase inhibitor Research-grade procurement

Data Transparency and Reproducibility: Compound B2 Designation Enables Literature Traceability

The synonym 'Compound B2' links JAK2-IN-6 to its primary experimental characterization, including the intramolecular hydrogen-bond geometry and binding-pocket residue contacts (Val863, Leu983, Asp994, Gly993) [1]. This traceable designation allows procurement scientists to connect the commercial material directly to published structure-activity relationship (SAR) studies, a level of transparency not available for many catalog compounds identified only by vendor-generated codes. By contrast, the analog JAK2-IN-7 lacks a published 'Compound ID' cross-reference, making independent verification of its selectivity claims more difficult .

Research reproducibility Compound identity Literature curation FAIR data

Optimal Application Scenarios for Procuring 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine (JAK2-IN-6)


JAK2-Specific Pathway Dissection in Non-Small Cell Lung Cancer (NSCLC) Models

Researchers studying JAK2-mediated STAT3/STAT5 signaling in EGFR-mutant (PC-9) or T790M-resistant (H1975) NSCLC can use JAK2-IN-6 as a selective chemical probe to distinguish JAK2-specific contributions from JAK1- or JAK3-mediated effects. The compound's inactivity against JAK1 and JAK3 at tested concentrations enables cleaner pathway deconvolution than pan-JAK inhibitors such as Tofacitinib, which inhibits all three isoforms at low nanomolar concentrations . Antiproliferative data in PC-9 and H1975 cell lines (IC50 in low μg/mL range, 48-hour treatment) provide a validated starting point for dose-response studies.

Pancreatic Cancer JAK2 Dependency Studies with Reduced FLT3 Confounding

For pancreatic ductal adenocarcinoma (PDAC) research using PANC-1 cells, JAK2-IN-6 offers a selectivity advantage over the clinical candidate Fedratinib, which inhibits both JAK2 (IC50 = 3 nM) and FLT3 (IC50 ≈ 15 nM) . Because FLT3 signaling can independently modulate survival pathways in certain cancer contexts, JAK2-IN-6's cleaner selectivity profile (JAK2 IC50 = 22.86 μg/mL; no reported FLT3 activity) allows researchers to attribute antiproliferative effects specifically to JAK2 inhibition, strengthening mechanistic conclusions in PDAC models.

Structure-Based Drug Design and Co-Crystallization Using the Chlorophenyl-Thiazole Scaffold

Computational chemists and structural biologists seeking to study JAK2 ATP-binding pocket interactions should procure JAK2-IN-6 specifically for its defined intramolecular hydrogen bond, which constrains the chlorothiophene moiety in a coplanar orientation relative to the aminothiazole core and makes defined contacts with Val863, Leu983, Asp994, and Gly993 . The 3-chloro substitution pattern on the phenyl ring is critical for this geometry; para-fluoro analogs (CAS 917809-05-3) lack this specific interaction , making the target compound the correct choice for studies correlating binding-mode geometry with JAK2 selectivity.

FAIR-Compliant Chemical Probe Procurement for High-Throughput Screening Libraries

Institutional screening centers building annotated compound libraries for JAK/STAT pathway interrogation should include JAK2-IN-6 based on its traceable Compound B2 designation , dual CAS registry documentation (917809-04-2 / 353512-04-6) , and confirmed ≥95% purity specification. This documentation satisfies FAIR (Findable, Accessible, Interoperable, Reusable) data principles by enabling downstream users to connect screening hits directly to published SAR literature, a requirement increasingly mandated by funding agencies and journal editorial policies.

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